Imidazo[1,2-b]pyridazine-6-carbonitrile
Description
Significance of Fused Heterocyclic Systems in Organic Chemistry
Fused heterocyclic systems are organic compounds in which two or more rings share at least one common atom, with at least one ring containing a heteroatom such as nitrogen, oxygen, or sulfur. These structures are of paramount importance in organic chemistry for several reasons. They form the core framework of a vast number of natural products and synthetic pharmaceuticals. The fusion of multiple rings creates rigid, planar structures that can interact with high specificity and efficiency with biological targets like enzymes and receptors. This structural rigidity, combined with the diverse electronic properties imparted by the heteroatoms, makes fused heterocycles versatile building blocks for creating complex molecules with tailored functions. Their unique structural features influence their reactivity, allowing for a wide range of chemical transformations and the development of novel synthetic strategies.
Historical Context of Imidazo[1,2-b]pyridazine (B131497) Discovery and Initial Explorations
Research into the Imidazo[1,2-b]pyridazine framework dates back to at least 1966, with early work establishing the fundamental synthetic routes to this bicyclic system. google.comnih.gov One of the foundational methods for its preparation involves the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone. nih.gov This reaction proceeds under mild basic conditions to form the fused imidazole (B134444) ring onto the pyridazine (B1198779) core. nih.gov Early studies demonstrated that the presence of a halogen on the pyridazine ring was crucial for achieving good yields, as it directs the alkylation to the correct ring nitrogen, preventing the formation of undesired isomers. nih.gov These initial synthetic explorations paved the way for the systematic investigation of the scaffold's chemical properties and the subsequent discovery of its broad biological potential.
Imidazo[1,2-b]pyridazine as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, leading to the development of a wide range of therapeutic agents. The Imidazo[1,2-b]pyridazine nucleus is widely recognized as such a scaffold. nih.gov Derivatives of this core structure have demonstrated an extensive array of biological activities. nih.gov
The breakthrough of the kinase inhibitor Ponatinib, which is built upon this scaffold, led to a resurgence of interest in developing other Imidazo[1,2-b]pyridazine-containing molecules for various therapeutic applications. google.comnih.gov The core structure has been successfully modified to produce compounds with potent anticancer, antiparasitic, antimicrobial, antiviral, antidiabetic, and antineuropathic properties. nih.gov Its derivatives have been investigated as inhibitors for a multitude of protein kinases, which are crucial targets in cancer therapy and inflammatory diseases. nih.govsemanticscholar.orgresearchgate.net Furthermore, these compounds have been explored as ligands for imaging β-amyloid plaques in the context of Alzheimer's disease. nih.gov
Table 1: Documented Biological Activities of the Imidazo[1,2-b]pyridazine Scaffold
| Therapeutic Area | Specific Target / Activity | Reference(s) |
|---|---|---|
| Oncology | Kinase Inhibitor (e.g., PIM, CDK, DYRK, CLK, VEGFR2) | nih.govsemanticscholar.orgresearchgate.netcardiff.ac.uk |
| Anticancer / Antineoplastic | google.comnih.gov | |
| Antileukemic Activity | semanticscholar.org | |
| Infectious Diseases | Antiparasitic (e.g., Plasmodium, Leishmania) | nih.govresearchgate.net |
| Antimicrobial / Antibacterial | nih.gov | |
| Antiviral | nih.gov | |
| Neurology | Antineuropathic | nih.gov |
| Ligands for β-Amyloid Plaques | nih.gov | |
| Inflammation | Anti-inflammatory | google.comnih.gov |
| Metabolic Disorders | Antidiabetic | nih.gov |
Specific Context of Imidazo[1,2-b]pyridazine-6-carbonitrile as a Key Synthetic Intermediate and Research Target
While extensive research has focused on derivatives with halogen, amino, or thioether substituents at the 6-position of the Imidazo[1,2-b]pyridazine ring, nih.govumich.edumdpi.com specific literature on this compound is limited. However, based on the well-established reactivity of the nitrile functional group in organic synthesis, the 6-carbonitrile derivative represents a highly valuable and versatile synthetic intermediate for further molecular exploration.
The carbonitrile (or cyano) group is a key functional group that can be converted into a variety of other important moieties. Its presence on the Imidazo[1,2-b]pyridazine scaffold at the 6-position would provide a synthetic handle for introducing diverse functionalities, thereby enabling the generation of large libraries of novel compounds for biological screening. For instance, the nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring. Each of these transformations opens up new avenues for modifying the scaffold's properties. The resulting amines can be acylated or alkylated, the carboxylic acids can be converted to amides or esters, and the tetrazole ring is often used as a bioisostere for a carboxylic acid in drug design.
The strategic placement of a carbonitrile at the 6-position allows for late-stage diversification, a powerful strategy in medicinal chemistry for optimizing the structure-activity relationship (SAR) of a lead compound. Therefore, this compound stands as a significant, albeit currently under-explored, target for chemists aiming to synthesize the next generation of therapeutics based on this privileged scaffold.
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents & Conditions | Resulting Functional Group | Significance |
|---|---|---|---|
| Reduction | H₂, Pd/C or LiAlH₄ | Amine (-CH₂NH₂) | Allows for amide bond formation, alkylation, etc. |
| Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | Enables ester or amide coupling reactions. |
| Cycloaddition | Sodium Azide (NaN₃) | Tetrazole | Acts as a bioisostere for carboxylic acid, improving metabolic stability. |
| Partial Hydrolysis | H₂O₂, base | Amide (-CONH₂) | Introduces a hydrogen bond donor/acceptor group. |
| Reaction with Grignard Reagents | RMgBr, then H₃O⁺ | Ketone (-COR) | Allows for carbon-carbon bond formation. |
Structure
2D Structure
Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
imidazo[1,2-b]pyridazine-6-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-5-6-1-2-7-9-3-4-11(7)10-6/h1-4H |
InChI Key |
OKPAMSLQVQGUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2N=C1C#N |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 B Pyridazine 6 Carbonitrile and Its Derivatives
Classical Condensation Reactions for Core Scaffold Formation
The foundational approach to constructing the imidazo[1,2-b]pyridazine (B131497) core often relies on classical condensation reactions. These methods typically involve the cyclization of a substituted aminopyridazine with a suitable bifunctional electrophile.
Cyclization of 3-Aminopyridazine (B1208633) Derivatives with α-Haloketones
A widely employed and robust method for the synthesis of the imidazo[1,2-b]pyridazine scaffold is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone. This reaction, often referred to as the Tschitschibabin reaction, proceeds through an initial N-alkylation of the more nucleophilic ring nitrogen of the 3-aminopyridazine, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.
The general reaction scheme involves the reaction of a 3-aminopyridazine with an α-bromoketone under mild basic conditions, for instance, using sodium bicarbonate. The presence of a halogen substituent on the pyridazine (B1198779) ring has been found to facilitate the successful formation of the imidazo[1,2-b]pyridazine ring in good yields. This is because, in the absence of such a substituent, the alkylation by the α-bromoketone can preferentially occur at the ring nitrogen that is not adjacent to the amino group, which hinders the desired bicyclic product formation.
A variety of substituted α-bromoketones can be utilized in this reaction, allowing for the introduction of diverse substituents at the 2-position of the resulting imidazo[1,2-b]pyridazine ring system.
| 3-Aminopyridazine Derivative | α-Haloketone | Resulting Imidazo[1,2-b]pyridazine Derivative |
| 3-Amino-6-chloropyridazine (B20888) | 2-Bromoacetophenone | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine |
| 3-Amino-6-methoxypyridazine | 1-Bromo-2-propanone | 6-Methoxy-2-methylimidazo[1,2-b]pyridazine |
| 3-Aminopyridazine | Bromoacetaldehyde | Imidazo[1,2-b]pyridazine |
Variations with Chloroacetaldehyde (B151913) and Related Precursors
A notable variation of the classical condensation involves the use of chloroacetaldehyde or its synthetic equivalents. This approach provides a direct route to the parent imidazo[1,2-b]pyridazine scaffold, which can be further functionalized. The reaction of 3-amino-6-chloropyridazine with chloroacetaldehyde, for instance, leads to the formation of 6-chloroimidazo[1,2-b]pyridazine (B1266833). This intermediate is a versatile precursor for the introduction of various functional groups at the 6-position.
Multicomponent Reaction Strategies for Imidazo[1,2-b]pyridazine Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials.
Three-Component Coupling Approaches
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction that has been successfully applied to the synthesis of 3-aminoimidazo[1,2-b]pyridazine derivatives. This one-pot reaction involves the condensation of a 3-aminopyridazine, an aldehyde, and an isocyanide. The reaction proceeds under acidic catalysis and allows for the introduction of diversity at three positions of the final product, corresponding to the three input components. For example, the reaction of 3-amino-6-chloropyridazine, a substituted benzaldehyde, and an isocyanide yields a 3-amino-6-chloro-2-aryl-imidazo[1,2-b]pyridazine derivative.
| 3-Aminopyridazine | Aldehyde | Isocyanide | Resulting 3-Aminoimidazo[1,2-b]pyridazine |
| 3-Aminopyridazine | Benzaldehyde | tert-Butyl isocyanide | N-(tert-Butyl)-2-phenylimidazo[1,2-b]pyridazin-3-amine |
| 3-Amino-6-chloropyridazine | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 6-Chloro-N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-3-amine |
Environmentally Benign Catalysis in Multicomponent Reactions
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly catalytic systems for multicomponent reactions. While specific examples for the synthesis of Imidazo[1,2-b]pyridazine-6-carbonitrile are not extensively documented, related heterocyclic systems have been synthesized using microwave irradiation and ultrasound-assisted methods. These techniques often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. The use of green solvents, such as water or ethanol, further enhances the environmental compatibility of these synthetic routes. For instance, microwave-assisted synthesis of related imidazo[1,2-a]pyridines has been shown to proceed efficiently. The application of such green methodologies to the synthesis of imidazo[1,2-b]pyridazines is a promising area for future research.
Metal-Catalyzed Cross-Coupling Reactions for Functionalization
Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic scaffolds, including the imidazo[1,2-b]pyridazine core. These reactions allow for the precise introduction of a wide range of substituents, which is crucial for the development of new derivatives with desired properties. A comprehensive review of organometallic-chemistry-based methods highlights the utility of reactions such as the Sonogashira, Heck, and Suzuki-Miyaura couplings for the functionalization of imidazo[1,2-b]pyridazines. researchgate.net
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful method for introducing alkynyl groups onto the imidazo[1,2-b]pyridazine scaffold. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a means to introduce alkenyl substituents onto the imidazo[1,2-b]pyridazine ring.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the imidazo[1,2-b]pyridazine core.
| Cross-Coupling Reaction | Substrates | Catalyst System | Functional Group Introduced |
| Sonogashira | Halo-imidazo[1,2-b]pyridazine, Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Alkynyl |
| Heck | Halo-imidazo[1,2-b]pyridazine, Alkene | Palladium catalyst, Base | Alkenyl |
| Suzuki-Miyaura | Halo-imidazo[1,2-b]pyridazine, Organoboron compound | Palladium catalyst, Base | Aryl, Heteroaryl, Vinyl |
These metal-catalyzed cross-coupling reactions provide a powerful and flexible platform for the late-stage functionalization of the imidazo[1,2-b]pyridazine scaffold, enabling the synthesis of a diverse library of derivatives for further investigation.
C-H Activation and Direct Arylation Strategies
In addition to traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., halides), C-H activation and direct arylation strategies have emerged as more atom-economical and efficient methods for the derivatization of heterocyclic compounds. researchgate.net These approaches involve the direct functionalization of a C-H bond, avoiding the need for halogenation or other activation steps.
Palladium-catalyzed C-H amination is a powerful method for the formation of C-N bonds. This reaction allows for the direct introduction of an amino group onto the imidazo[1,2-b]pyridazine ring system. researchgate.net While the search results mention palladium-catalyzed amination in the context of synthesizing the imidazo[1,2-b]pyridazine core itself, the direct C-H amination of a pre-formed imidazo[1,2-b]pyridazine is a plausible and synthetically valuable transformation. researchgate.netorganic-chemistry.org
Direct arylation of halogenated imidazo[1,2-b]pyridazine systems via C-H activation has been reported as a viable strategy for the synthesis of biaryl derivatives. medjchem.com This approach offers an alternative to traditional cross-coupling reactions like the Suzuki-Miyaura coupling. The reaction typically involves a palladium catalyst and allows for the coupling of a halogenated imidazo[1,2-b]pyridazine with an aromatic coupling partner through the activation of a C-H bond on the partner molecule. acs.org
Specific Synthetic Routes to this compound and its Chloro-Analogs
The construction of the imidazo[1,2-b]pyridazine core generally involves the condensation of a substituted 3-aminopyridazine with an α-halocarbonyl compound. ijpsnonline.com The introduction of a halogen on the pyridazine ring is often crucial for achieving good yields in the formation of the bicyclic system. nih.gov
A significant intermediate in the synthesis of various imidazo[1,2-b]pyridazine derivatives is 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (B570510). A patented multi-step method outlines its synthesis with a focus on achieving a product with stable quality and high purity. google.com
The synthesis commences with the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal. This initial step forms the intermediate N,N-dimethyl-N'-(6-chloropyridazin-3-yl)formamidine. The reaction is typically carried out in a reactor over a period of 2 to 8 hours at a temperature ranging from 40 to 100°C. google.com
In the subsequent step, the formamidine (B1211174) intermediate is treated with bromoacetonitrile (B46782) in a suitable solvent, such as acetonitrile, ethanol, or N,N-dimethylformamide. The addition of an alkali solution, specifically a saturated sodium carbonate solution, facilitates the reaction to precipitate a solid mixture. google.com This mixture is then subjected to a purification process.
The crude product is dissolved in ethyl acetate (B1210297) and washed with water and saturated saline. After drying and filtering, the ethyl acetate is removed to yield the crude 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. A final recrystallization step affords the pure product. google.com
Table 1: Key Reactants and Conditions for the Synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile google.com
| Step | Reactants | Reagents/Solvents | Temperature | Duration |
|---|---|---|---|---|
| 1 | 3-amino-6-chloropyridazine, N,N-dimethylformamide dimethyl acetal | - | 40-100°C | 2-8 hours |
| 2 | N,N-dimethyl-N'-(6-chloropyridazin-3-yl)formamidine, Bromoacetonitrile | Acetonitrile, Ethanol, or N,N-dimethylformamide; Saturated sodium carbonate solution | Not specified | Not specified |
| 3 | Crude solid mixture | Ethyl acetate, Water, Saturated saline | Room temperature | Not specified |
| 4 | Crude 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile | Recrystallization solvent | Not specified | Not specified |
A study on the synthesis of the isomeric 6-chloroimidazo[1,2-b]pyrazine-3-carbonitrile highlights a five-step reaction sequence that achieves a total yield of 69.4% and a purity of 98.3% as measured by HPLC. This route was noted for its good chemical selectivity, low cost, and ease of operation, importantly avoiding the need for column chromatography for separation. nih.gov Such approaches, while applied to a related scaffold, suggest that optimization of the reaction sequence and purification methods can lead to significant improvements in yield and purity for this compound as well.
Table 2: Comparison of Synthetic Approaches for Related Chloro-Analogs
| Compound | Key Features of Synthesis | Reported Yield | Reported Purity |
|---|---|---|---|
| 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile google.com | Multi-step synthesis with purification by washing and recrystallization. | Not explicitly quantified | High purity |
| 6-chloroimidazo[1,2-b]pyrazine-3-carbonitrile nih.gov | Five-step reaction process with no column chromatography required. | 69.4% (total) | 98.3% (HPLC) |
Stereoselective and Asymmetric Synthesis Approaches (If applicable from broader literature)
The existing literature primarily focuses on the synthesis of achiral this compound and its derivatives. Direct methods for the stereoselective or asymmetric synthesis of this specific compound are not widely reported.
However, the broader field of fused imidazole heterocycles has seen advancements in asymmetric synthesis. For instance, an atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been developed through an asymmetric multicomponent reaction. This approach utilizes a chiral phosphoric acid catalyst in a Groebke-Blackburn-Bienaymé reaction to produce a range of imidazo[1,2-a]pyridine (B132010) atropoisomers with high yields and enantioselectivities. While this methodology has been applied to the imidazo[1,2-a]pyridine scaffold, it demonstrates the potential for developing catalytic asymmetric methods for related heterocyclic systems like imidazo[1,2-b]pyridazines. The principles of using chiral catalysts to control stereochemistry in multicomponent reactions could potentially be adapted for the synthesis of chiral derivatives of this compound in the future.
Chemical Reactivity and Derivatization Strategies for Imidazo 1,2 B Pyridazine Systems
Electrophilic Substitution Reactions on the Imidazo[1,2-b]pyridazine (B131497) Ring System
The imidazo[1,2-b]pyridazine ring system is generally susceptible to electrophilic attack. Theoretical considerations and experimental evidence indicate that the electron-rich imidazole (B134444) moiety is more reactive towards electrophiles than the pyridazine (B1198779) portion of the fused system. The regioselectivity of these reactions typically favors substitution at the C-3 position, which is the most nucleophilic carbon on the imidazole ring. mdpi.comresearchgate.net The nature of substituents already present on the ring, particularly at the C-2 position, can significantly influence the rate and outcome of these electrophilic substitution reactions. researchgate.net
Halogenation is a key functionalization strategy, providing synthetic handles for further modifications, such as cross-coupling reactions. Electrophilic halogenation of the imidazo[1,2-b]pyridazine nucleus occurs with high regioselectivity at the C-3 position.
Bromination: The direct bromination of the imidazo[1,2-b]pyridazine core can be achieved using standard brominating agents. For instance, 6-chloroimidazo[1,2-b]pyridazine (B1266833) undergoes bromination with N-bromosuccinimide (NBS) in a chloroform (B151607) (CHCl₃) solvent to selectively yield the 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) derivative. google.com This selective C-3 functionalization highlights the inherent reactivity of this position towards electrophiles.
Iodination: While specific examples for the direct iodination of imidazo[1,2-b]pyridazine are less commonly detailed, methodologies developed for the closely related imidazo[1,2-a]pyridine (B132010) scaffold are instructive and considered analogous. These methods often employ molecular iodine (I₂) in the presence of an oxidizing agent. A notable environmentally friendly approach involves the use of iodine with tert-butyl hydroperoxide (TBHP) as the oxidant, accelerated by ultrasound, which provides the C-3 iodinated products in good to excellent yields. nih.gov Such C-3 iodo-derivatives are valuable intermediates for subsequent metal-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. nih.gov
| Reaction | Substrate | Reagents & Conditions | Product | Position of Substitution |
|---|---|---|---|---|
| Bromination | 6-Chloroimidazo[1,2-b]pyridazine | N-Bromosuccinimide (NBS), CHCl₃ | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | C-3 |
| Iodination (Analogous System) | Imidazo[1,2-a]pyridine | I₂, tert-Butyl Hydroperoxide (TBHP), Ultrasound | 3-Iodoimidazo[1,2-a]pyridine | C-3 |
Nucleophilic Substitution Reactions and Their Scope
The pyridazine portion of the imidazo[1,2-b]pyridazine ring, particularly when substituted with a good leaving group like a halogen, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is crucial for introducing a wide variety of functional groups at specific positions on the six-membered ring, most notably at the C-6 position. researchgate.net
The chlorine atom of 6-chloroimidazo[1,2-b]pyridazine derivatives serves as a versatile handle for introducing new substituents through nucleophilic displacement. This position is reactive towards both classical SNAr reactions and modern palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: The C-6 position readily participates in various cross-coupling reactions.
Suzuki Coupling: 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine has been shown to react with various aryl and heteroaryl boronic acids under Suzuki-Miyaura conditions to form C-C bonds at the C-6 position. researchgate.netresearchgate.net
Buchwald-Hartwig Amination: This reaction is used to form C-N bonds by coupling 6-halo-substituted imidazo[1,2-b]pyridazines with amines. It provides an efficient route to C-6 aminated products, which are common motifs in pharmacologically active compounds. nih.gov
SNAr Reactions: A variety of nucleophiles can displace the C-6 halogen.
Amination: 6-chloro or 6-fluoro derivatives react with primary and secondary amines, often at elevated temperatures or with the aid of a base, to yield 6-aminoimidazo[1,2-b]pyridazines. For example, 6-chloro precursors can be converted to 6-morpholino derivatives. google.comnih.gov
Thiolation and Alkoxylation: Nucleophiles such as sodium thiomethoxide (NaSMe) or sodium methoxide (B1231860) (NaOMe) can displace the C-6 halogen to afford 6-(methylthio)imidazo[1,2-b]pyridazines and 6-methoxyimidazo[1,2-b]pyridazines, respectively. researchgate.net
| Reaction Type | Substrate | Nucleophile/Reagent | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | 6-Chloroimidazo[1,2-b]pyridazine derivative | Aryl/Heteroaryl boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl/Heteroaryl-imidazo[1,2-b]pyridazine |
| Buchwald-Hartwig Amination | 6-Chloroimidazo[1,2-b]pyridazine | Amine (R-NH₂) | Palladium catalyst, Ligand, Base | 6-Amino-imidazo[1,2-b]pyridazine |
| SNAr (Amination) | 6-Chloroimidazo[1,2-b]pyridazine | Morpholine (B109124) | Elevated temperature | 6-Morpholino-imidazo[1,2-b]pyridazine |
| SNAr (Thiolation) | 6-Haloimidazo[1,2-b]pyridazine | Sodium thiomethoxide (NaSMe) | - | 6-(Methylthio)imidazo[1,2-b]pyridazine |
Functional Group Interconversions on the Imidazo[1,2-b]pyridazine Nucleus
Beyond substitutions on the aromatic core, the transformation of existing functional groups is a cornerstone of derivatization. Carboxylic acid and nitrile functionalities, in particular, serve as versatile precursors to a range of other important chemical groups.
Imidazo[1,2-b]pyridazine-carboxylic acids are key intermediates in the synthesis of complex molecules, including the approved drug Risdiplam. growingscience.com The carboxylic acid group can be readily converted into other functionalities, most commonly amides, through standard peptide coupling procedures. A general pathway involves the initial activation of the carboxylic acid followed by reaction with a desired amine. For example, an imidazo[1,2-b]pyridazine-carboxylic acid can undergo amide coupling to produce a variety of carboxamides. nih.gov This transformation is critical for building molecular complexity and exploring structure-activity relationships. google.com
The nitrile group, specifically at the C-6 position, is a valuable functional group that can be converted into several other nitrogen-containing moieties. The hydrolysis of the nitrile is a particularly important transformation.
Hydrolysis to Amides and Carboxylic Acids: The cyano group of imidazo[1,2-b]pyridazine-6-carbonitrile can be hydrolyzed under basic conditions. For instance, heating 3-(quinolin-6-ylmethyl)-imidazo[1,2-b]pyridazine-6-carbonitrile with an aqueous solution of sodium hydroxide (B78521) (NaOH) under microwave irradiation effectively promotes the hydrolysis of the C-6 nitrile. This reaction proceeds first to the primary amide (a carboxamide) and, with continued heating under harsh conditions, can be further hydrolyzed to the corresponding carboxylic acid. nih.gov This stepwise hydrolysis allows for the selective synthesis of either the amide or the carboxylic acid, providing access to two different, highly useful functional groups for further derivatization. nih.gov
| Starting Group | Position | Reagents & Conditions | Product Group | Description |
|---|---|---|---|---|
| -COOH (Carboxylic Acid) | C-6 | Amine (R-NH₂), Coupling Agent (e.g., HATU) | -CONH-R (Amide) | Standard amide coupling reaction to form carboxamides. nih.gov |
| -CN (Nitrile) | C-6 | aq. NaOH, Microwave heating (200 °C) | -CONH₂ (Amide) or -COOH (Carboxylic Acid) | Controlled or complete hydrolysis of the nitrile group. nih.gov |
Synthesis of Multi-substituted Imidazo[1,2-b]pyridazine Derivatives
The functionalization of the imidazo[1,2-b]pyridazine ring is a key strategy for developing novel chemical entities. The core structure is typically formed through the condensation reaction of a 3-aminopyridazine (B1208633) with an α-haloketone. nih.gov Subsequent modifications often involve metal-catalyzed cross-coupling reactions to introduce a variety of substituents at different positions on the bicyclic system. researchgate.netresearchgate.net
The introduction of aryl and heteroaryl moieties onto the imidazo[1,2-b]pyridazine scaffold is a common strategy to modulate the properties of the resulting compounds. Metal-catalyzed cross-coupling reactions are instrumental in achieving these transformations.
One of the most utilized methods is the Suzuki-Miyaura cross-coupling reaction. researchgate.net For instance, 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives can be synthesized starting from 6-chloroimidazo[1,2-b]pyridazine. Bromination with N-bromosuccinimide (NBS) yields a 3-bromo-6-chloro intermediate. A subsequent Suzuki cross-coupling at the C-3 position, followed by nucleophilic substitution at the C-6 position, allows for the introduction of diverse aryl groups. researchgate.net Alternatively, direct arylation on 6-chloroimidazo[1,2-b]pyridazine has also been reported as a viable route. researchgate.net
Researchers have synthesized a series of imidazo[1,2-b]pyridazines with various aryl and heteroaryl substitutions at the 2- and 6-positions to explore their structure-activity relationships. nih.gov The synthesis generally begins with the condensation of a 3-amino-6-halopyridazine with an appropriate α-bromoketone under mild basic conditions. nih.gov The halogen at the 6-position then serves as a handle for introducing different groups via heteroaromatic nucleophilic displacement reactions. nih.gov
Table 1: Examples of Aryl-Substituted Imidazo[1,2-b]pyridazine Derivatives and their Binding Affinities
Data sourced from in vitro evaluation of imidazo[1,2-b]pyridazines for binding to synthetic Aβ1−40 aggregates. nih.gov
The sulfonamide moiety is a key functional group in medicinal chemistry, and its incorporation into the imidazo[1,2-b]pyridazine scaffold has been explored to generate compounds with specific biological activities. researchgate.netsemanticscholar.org A general synthetic route involves preparing a 6-chloro-2-substituted imidazo[1,2-b]pyridazine derivative, which is then reacted with a suitable amine, such as homopiperazine. researchgate.netsemanticscholar.org The final step is the reaction with an alkyl or substituted aryl sulfonyl chloride to yield the desired sulfonamide derivative. researchgate.netsemanticscholar.org
In a targeted effort, a library of 6-(hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonamides was prepared. nih.gov This approach involved introducing the sulfonamide functionality at the 3-position and various (hetero)aryl groups at the 6-position. The study found that derivatives featuring a 3-sulfonyl-4-arylpiperidine-4-carbonitrile moiety displayed notable activity. nih.gov
Table 2: Synthesis Scheme for Imidazo[1,2-b]pyridazine Sulfonamide Derivatives
General synthetic pathway based on research by Bhatt et al. researchgate.netsemanticscholar.org
Hybrid molecule design involves combining two or more pharmacophoric units into a single molecule to achieve a desired biological profile. The imidazo[1,2-b]pyridazine moiety has been incorporated with other heterocyclic nuclei, such as piperazine (B1678402), to create hybrid structures. semanticscholar.org This strategy aims to leverage the biological activities associated with each component within a single molecular framework. semanticscholar.org
Scaffold hopping is another powerful strategy in drug design, where the core structure of a known active compound is replaced by a different, often isosteric, scaffold to improve properties or find novel chemical space. The imidazo[1,2-b]pyridazine core has been used as a replacement for other heterocyclic systems. For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, an imidazo[1,2-a]pyrazine (B1224502) core was successfully replaced with an imidazo[1,2-b]pyridazine moiety, which reportedly led to a better outcome. dergipark.org.tr This demonstrates the value of the imidazo[1,2-b]pyridazine system as a privileged scaffold in medicinal chemistry. dergipark.org.tr Another study involved the ring expansion of a pyrazole (B372694) ring into a pyridazine ring to create novel inhibitors. acs.org
Formation of Imidazo[1,2-b]pyridazine Macrocyclic Derivatives
Macrocyclization represents an advanced strategy to constrain a molecule's conformation, which can lead to enhanced potency and selectivity. Recently, novel imidazo[1,2-b]pyridazine macrocyclic derivatives have been designed and synthesized. nih.gov In one study, a series of 19 such macrocycles were developed as potential Anaplastic lymphoma kinase (ALK) inhibitors. nih.gov The design aimed to overcome drug resistance observed with previous generations of inhibitors. nih.gov The synthesis of these complex structures involves multi-step sequences to build the linear precursor containing the imidazo[1,2-b]pyridazine core, followed by a ring-closing metathesis or other macrocyclization reaction to form the final macrocyclic product. The resulting compounds showed potent enzymatic inhibitory activity, with one of the most effective compounds, O-10, exhibiting IC₅₀ values in the low nanomolar range against wild-type and mutated forms of the target kinase. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-chloroimidazo[1,2-b]pyridazine |
| 3-amino-6-chloropyridazine (B20888) |
| Chloroacetaldehyde (B151913) |
| N-bromosuccinimide |
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine |
| Homopiperazine |
| Sulfonyl chloride |
| Piperazine |
| Imidazo[1,2-a]pyrazine |
| Pyrazole |
| Glyoxylic acid |
| Hydrazine hydrate |
| Phosphorus oxychloride |
| Itraconazole |
| Ponatinib |
| Darigabat |
| GBLD-345 |
| SRI-42127 |
Spectroscopic Characterization and Advanced Structural Elucidation of Imidazo 1,2 B Pyridazine Derivatives
X-ray Crystallography for Solid-State Structure and Binding Mode Determination
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular hydrogen bonding plays a significant role in determining the three-dimensional structure and properties of imidazo[1,2-b]pyridazine (B131497) derivatives. These non-covalent interactions can influence molecular conformation, stability, and biological activity.
In a study of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs, the potential for intramolecular hydrogen bonds was identified as a key factor in their increased cell permeability. Specifically, for a derivative where the N1-substituent on the pyridone ring is a 2-pyridyl group, it was proposed that an intramolecular hydrogen bond could form between the 2''-pyridyl nitrogen and the pyridone oxygen. This interaction would shield the polar groups, rendering the molecule less polar and more capable of traversing cell membranes.
Elucidation of Conformational Preferences
The conformational landscape of imidazo[1,2-b]pyridazine derivatives is largely dictated by the nature and size of the substituents on the bicyclic core. The rotation around single bonds connecting substituent groups to the imidazo[1,2-b]pyridazine ring system gives rise to different conformers, each with a distinct energy level and population.
For the aforementioned 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs, single-crystal X-ray analysis revealed the existence of two primary conformers in the solid state, arising from the rotation about the single bond connecting the pyridine (B92270) and pyridone rings. The presence of these two distinct conformations highlights the flexibility of the molecule and the relatively low energy barrier for rotation. In solution, it is expected that these conformers would be in equilibrium.
The conformational preference can be influenced by factors such as intramolecular hydrogen bonding, as discussed previously, and steric hindrance between bulky substituents. For instance, the introduction of a fluorine atom at the 6''-position of the pyridine ring in a related analog was suggested to result in a less coplanar arrangement of the pyridyl and pyridone rings due to steric repulsion. This, in turn, would disrupt potential intramolecular hydrogen bonds and increase the polarity of the molecule. Computational modeling and spectroscopic techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy can provide further insights into the preferred conformations in solution.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby validating its empirical formula. This method provides the percentage of each element (typically carbon, hydrogen, and nitrogen for organic compounds) present in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity.
For a series of newly synthesized imidazo[1,2-b]pyridazine analogs, elemental analysis was a critical step in their characterization. umich.edu For example, for the compound 2-methyl-6-(phenylsulfinyl)imidazo[1,2-b]pyridazine, the calculated and found elemental percentages would be compared to confirm the molecular formula C₁₂H₁₁N₃OS.
Below is a hypothetical data table illustrating how elemental analysis results would be presented for Imidazo[1,2-b]pyridazine-6-carbonitrile.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 61.76 | 61.70 |
| Hydrogen (H) | 2.96 | 2.99 |
| Nitrogen (N) | 35.28 | 35.20 |
Note: The experimental values in the table are hypothetical and for illustrative purposes only, as specific experimental data for this compound was not available in the searched literature.
Computational and Theoretical Investigations of Imidazo 1,2 B Pyridazine Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural, spectroscopic, and chemical reactivity aspects of various molecules, including imidazo[1,2-b]pyridazine (B131497) derivatives. bhu.ac.in DFT calculations, often performed using specific functionals and basis sets like B3LYP/6-311G(d,p), allow for the optimization of molecular geometry and the calculation of various electronic properties. bhu.ac.ingsconlinepress.com These computational methods provide valuable insights into the molecule's behavior at an atomic level. bhu.ac.in
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters in determining the chemical reactivity of a molecule. researchgate.netresearchgate.net The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller energy gap generally signifies higher reactivity. researchgate.net
Time-dependent DFT (TD-DFT) is a common method used to calculate HOMO and LUMO energies. bhu.ac.in For pyridazine (B1198779) derivatives, these calculations have been employed to understand their electronic structure and predict their inhibition potential in various applications. gsconlinepress.com For instance, molecules with higher HOMO values and lower LUMO values are often better inhibitors. researchgate.net
Table 1: Key Quantum Chemical Descriptors Calculated using DFT
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons. researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. researchgate.net |
| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | A smaller gap suggests higher chemical reactivity. researchgate.net |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. bhu.ac.in |
| Hardness (η) | Resistance to change in electron distribution | Related to the stability of the molecule. gsconlinepress.com |
| Softness (S) | The reciprocal of hardness | Indicates the ease of electron transfer. gsconlinepress.com |
| Electronegativity (χ) | The power of an atom to attract electrons | Determines the nature of chemical bonds. gsconlinepress.com |
| Electrophilicity Index (ω) | A measure of the electrophilic character | Predicts the ability to accept electrons. gsconlinepress.com |
This table is generated based on general principles of DFT studies on related heterocyclic compounds.
DFT calculations also provide detailed information about the electronic structure and aromaticity of the imidazo[1,2-b]pyridazine ring system. Molecular electrostatic potential (MEP) maps, generated through DFT, are particularly useful for visualizing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack. bhu.ac.in These maps can predict regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, including hydrogen bonding. bhu.ac.in
The aromaticity of the fused ring system contributes significantly to its stability and its ability to engage in various non-covalent interactions, which is a key aspect of its biological activity.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are indispensable computational techniques for predicting how a ligand, such as an imidazo[1,2-b]pyridazine derivative, might interact with a biological target, typically a protein. nih.gov These methods are instrumental in drug discovery, providing insights that can guide the synthesis of more potent and selective compounds. researchgate.netresearchgate.net
A detailed analysis of the interactions between the ligand and the protein is a critical output of docking simulations. The pyridazine ring's unique physicochemical properties, including its high dipole moment and capacity for robust, dual hydrogen-bonding, are significant in its interactions with biological targets. nih.gov These interactions can include:
Hydrogen Bonding: The nitrogen atoms in the imidazo[1,2-b]pyridazine core can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the protein's active site. onljbioinform.comnih.gov These bonds are vital for the stability of the ligand-protein complex. nih.gov
Pi-Pi Stacking: The aromatic nature of the fused ring system allows for π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.govnih.gov These interactions contribute significantly to the binding affinity.
Hydrophobic Interactions: Non-polar regions of the molecule can engage in hydrophobic interactions with corresponding regions of the protein, further stabilizing the bound complex. biorxiv.org
For instance, in the context of MRSA's PBP2a, docking studies have shown that imidazo[1,2-b]pyridazine analogues can form hydrogen bonds with key residues such as SER 112, PRO 113, and TYR 116. onljbioinform.com
Table 2: Common Ligand-Protein Interactions for Imidazo[1,2-b]pyridazine Systems
| Interaction Type | Description | Key Residues Involved (Examples) |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. biorxiv.org | Serine, Threonine, Tyrosine, Aspartate, Glutamate. onljbioinform.com |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. biorxiv.org | Phenylalanine, Tyrosine, Tryptophan, Histidine. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution. biorxiv.org | Alanine, Valine, Leucine, Isoleucine. |
| Cation-Pi Interactions | Noncovalent interaction between a cation and the face of an electron-rich π system. biorxiv.org | Lysine, Arginine interacting with aromatic rings. |
This table is generated based on general principles of ligand-protein interactions and specific examples found in the literature for related compounds.
Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While specific QSAR or QSPR studies focusing solely on Imidazo[1,2-b]pyridazine-6-carbonitrile are not extensively detailed in the provided context, the principles of these models are widely applied to related heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.net
The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds based on their structural features. researchgate.net These models often use descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. The imidazo[1,2-b]pyridazine scaffold has been a subject of extensive structure-activity relationship (SAR) studies, which form the foundation for developing QSAR models. nih.gov These studies have revealed how different substituents at various positions on the ring system influence biological activity. nih.govnih.gov For example, modifications at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold have been shown to significantly impact inhibitory activity against certain kinases. nih.gov
Conformational Analysis and Energy Landscapes
The three-dimensional conformation of a molecule is critical to its biological activity, influencing how it interacts with physiological targets. For the imidazo[1,2-b]pyridazine scaffold, particularly when substituted at various positions, the rotational freedom around single bonds gives rise to multiple possible conformations, or rotamers. Understanding the stability of these conformers and the energy required to transition between them is fundamental to rational drug design.
Computational chemistry provides powerful tools to explore these conformational possibilities and map out the potential energy surface (PES) of a molecule. While specific studies on this compound are not extensively detailed in the public domain, the methodologies applied to analogous heterocyclic systems, such as imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridinyl-chalcones, offer a clear blueprint for such investigations.
A typical approach involves a relaxed PES scan, often performed using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31+G*). This process systematically rotates a specific dihedral angle—for instance, the bond connecting a substituent to the core ring system—and calculates the energy at each incremental step while allowing the rest of the molecule's geometry to relax. The resulting data, when plotted, reveals the energy landscape, identifying low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. For example, in studies of similar compounds, intramolecular hydrogen bonds have been shown to stabilize certain planar conformations, significantly lowering their energy and making them more prevalent.
These theoretical calculations are invaluable as they can:
Predict the most stable ground-state conformation of the molecule.
Determine the relative populations of different conformers at physiological temperatures.
Identify flexible regions of the molecule, which may be important for binding to multiple targets or adapting to a binding site.
Provide a foundational 3D structure for further computational studies like molecular docking.
Virtual Screening and Ligand-Based Drug Design Approaches
The imidazo[1,2-b]pyridazine scaffold has been recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting a wide array of biological targets, particularly protein kinases. nih.govresearchgate.net Computational methods like virtual screening and ligand-based drug design are instrumental in efficiently exploring the vast chemical space around this core to identify potent and selective drug candidates.
Virtual Screening
Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be either structure-based or ligand-based.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (from X-ray crystallography or cryo-EM), molecular docking can be used to "fit" candidate molecules into the binding site. For example, in the development of Haspin kinase inhibitors, docking experiments were performed using a high-resolution crystal structure of an early imidazo[1,2-b]pyridazine derivative bound to the kinase. tandfonline.comnih.gov This allowed researchers to predict the binding modes of new, computationally designed analogues, prioritizing the synthesis of those with the most favorable predicted interactions. Similar docking approaches have been used to evaluate imidazo[1,2-b]pyridazines as inhibitors of Penicillin-Binding Protein 2a (PBP2a) in MRSA and FLT3 kinase in acute myeloid leukemia. onljbioinform.comacs.org
Ligand-Based Virtual Screening (LBVS): When a target structure is unavailable, but a set of known active molecules exists, their properties can be used to build a model to screen for new compounds. This often involves creating a pharmacophore model, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. A collaborative virtual screening effort for imidazo[1,2-a]pyridine-based compounds successfully used this approach to identify new anti-leishmanial hits by screening proprietary libraries for molecules matching the features of an initial hit compound. nih.govrsc.org
Ligand-Based Drug Design
This approach focuses on optimizing a known active compound or "lead." By analyzing the structure-activity relationships (SAR) of a series of related compounds, computational models can be built to guide the design of more potent molecules.
Quantitative Structure-Activity Relationship (QSAR) is a key technique in this area. A 3D-QSAR model, for instance, correlates the biological activity of a set of molecules with their 3D properties, such as shape and electrostatic fields. This can reveal which regions of a molecule are critical for activity and where modifications might lead to improvements. For the imidazo[1,2-b]pyridazine scaffold, SAR studies have been crucial in developing inhibitors for various kinases, including mTOR, Tyk2, and c-Met/VEGFR2. nih.govnih.govnih.gov Computational analysis of factors like intramolecular hydrogen bonding has been shown to rationalize observed improvements in cell permeability and metabolic stability in Tyk2 inhibitors. nih.gov
The table below summarizes computational approaches applied to the imidazo[1,2-b]pyridazine scaffold and its analogues, highlighting the synergy between computational predictions and experimental validation in drug discovery.
| Target | Computational Method | Key Findings |
| Haspin Kinase | Molecular Docking | Guided ligand optimization by predicting binding modes in the ATP pocket. tandfonline.comnih.gov |
| Tyk2 JH2 Domain | Conformational Analysis (via X-ray) | Revealed intramolecular hydrogen bonds that enforce a less polar, more permeable conformation. nih.gov |
| c-Met/VEGFR2 Kinases | Structure-Based Design | Used co-crystal structures to design derivatives with rigid conformations for potent dual inhibition. nih.gov |
| FLT3 Kinase | Molecular Docking | Evaluated binding affinity of proposed analogues to prioritize synthesis. acs.org |
| PBP2a (MRSA) | Molecular Docking | Identified key hydrogen bonding interactions responsible for the inhibitory activity of imidazo[1,2-b]pyridazine analogues. onljbioinform.com |
These computational strategies are essential for accelerating the drug discovery process, enabling researchers to prioritize synthetic efforts, enhance compound potency and selectivity, and improve pharmacokinetic properties for scaffolds like this compound.
Biological Activities and Mechanistic Investigations of Imidazo 1,2 B Pyridazine Derivatives Excluding Human Clinical Data
Kinase Inhibition Profiles
Derivatives of the imidazo[1,2-b]pyridazine (B131497) core have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular processes. The versatility of this scaffold allows for substitutions at multiple positions, dictating the potency and selectivity of these compounds against different kinases.
Tyrosine Kinase 2 (Tyk2) JH2 Inhibition
Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, plays a key role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. The pseudokinase domain (JH2) of Tyk2 has been identified as an important regulatory domain. Researchers have developed imidazo[1,2-b]pyridazine derivatives that act as potent and selective allosteric inhibitors by binding to the JH2 domain.
A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs were found to have significantly improved metabolic stability compared to earlier 6-anilino imidazopyridazine-based ligands. drugbank.com Structure-activity relationship (SAR) studies led to the identification of highly potent and selective Tyk2 JH2 inhibitors. For instance, the introduction of a (1R,2S)-2-fluorocyclopropyl group at the C3 position enhanced the Tyk2 JH2 affinity. drugbank.com
One notable compound, inhibitor 6 , demonstrated a Ki of 0.086 nM against Tyk2 JH2. drugbank.com Further optimization by combining preferred substitutions resulted in compounds like 6q–t , with Ki values in the range of 0.015 to 0.035 nM. drugbank.com These compounds also showed potent cellular activity, with IFNα and human whole blood (hWB) IC50 values in the low nanomolar range. drugbank.com
| Compound | R¹ | R² | Tyk2 JH2 Kᵢ (nM) | IFNα IC₅₀ (nM) | hWB IC₅₀ (nM) |
| 6e | 2-pyridyl | cyclopropyl | 0.35 | 40 | 180 |
| 6o | 2-pyridyl | cyclobutyl | 0.36 | 41 | 185 |
| 6p | 2-pyridyl | 3-hydroxy-2,2-dimethylpropyl | 0.34 | 40 | 201 |
| 6 | 2-pyridyl | (1R,2S)-2-fluorocyclopropyl | 0.086 | 13 | 75 |
| 6q | 2-pyridyl-d4 | (1R,2S)-2-fluorocyclopropyl | 0.015 | 12 | 63 |
| 6r | 6-methyl-2-pyridyl | (1R,2S)-2-fluorocyclopropyl | 0.035 | 23 | 136 |
| 6s | 5-fluoro-2-pyridyl | (1R,2S)-2-fluorocyclopropyl | 0.023 | 21 | 100 |
| 6t | 2-thiazolyl | (1R,2S)-2-fluorocyclopropyl | 0.026 | 41 | 131 |
Monopolar Spindle 1 (Mps1/TTK) Kinase Inhibition
Monopolar spindle 1 (Mps1), also known as TTK, is a key regulator of the spindle assembly checkpoint and is considered an attractive target in oncology due to its high expression in cancer cells. acs.orgmdpi.com An imidazo[1,2-b]pyridazine-based compound, 27f , was discovered as an extremely potent and selective Mps1 inhibitor. acs.orgmdpi.com This compound demonstrated remarkable antiproliferative activity against a variety of cancer cell lines. acs.orgmdpi.com
The development of 27f involved a scaffold change from an initial imidazo[1,2-a]pyrazine (B1224502) hit. acs.orgbohrium.com The imidazo[1,2-b]pyridazine scaffold in compound 21a showed improved antiproliferative activity compared to its imidazo[1,2-a]pyrazine counterpart. bohrium.com Further optimization at the 6-position led to the discovery of 27f , which exhibited a cellular Mps1 IC50 of 0.70 nM and an A549 cell line IC50 of 6.0 nM. acs.orgmdpi.com This compound was also found to be orally bioavailable and active in vivo. acs.org
| Compound | Biochemical Mps1 IC₅₀ (nM) | Cellular Mps1 IC₅₀ (nM) | A549 IC₅₀ (nM) |
| 15b | 4.6 | 120 | 200 |
| 21a | 4.9 | 120 | 39 |
| 21b | 1.1 | 12 | 16 |
| 27f | 0.40 | 0.70 | 6.0 |
Phosphoinositide 3-Kinase (PI3K) / Mammalian Target of Rapamycin (mTOR) Dual Inhibition
The PI3K-Akt-mTOR signaling pathway is frequently overactivated in human cancers, making it a prime target for anticancer drug development. Dual inhibition of PI3K and mTOR can offer a more comprehensive blockade of this pathway. drugbank.com A function-oriented synthesis of imidazo[1,2-b]pyridazine derivatives led to the identification of potent PI3K/mTOR dual inhibitors. nih.gov
Compound 42 from this series demonstrated exceptional dual inhibitory activity, with an IC50 value of 0.06 nM for PI3Kα and 3.12 nM for mTOR. nih.gov This compound showed significant in vitro and in vivo anti-tumoral activities and possessed good kinase selectivity. nih.gov Another study identified imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives, with compounds A17 and A18 showing potent mTOR inhibitory activity with IC50 values of 0.067 µM and 0.062 µM, respectively. nih.gov These compounds were also found to suppress the phosphorylation of AKT and S6 in cellular assays. nih.gov
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 15a | 0.51 | 10.3 |
| 42 | 0.06 | 3.12 |
| A17 | - | 67 |
| A18 | - | 62 |
Dual-specificity Tyrosine phosphorylation Regulated Kinases (DYRKs) and CDC2-Like Kinases (CLKs) Inhibition
The DYRK and CLK families of kinases are involved in various cellular processes, including cell cycle regulation and splicing. nih.gov 3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives have been synthesized and identified as selective inhibitors of DYRKs and CLKs, with some compounds exhibiting IC50 values below 100 nM. nih.gov
Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of compound 17 as a potent cellular inhibitor of DYRK1A with good selectivity across the kinome. Further structure-based design resulted in compound 29 , which showed improved selectivity for DYRK1A over the closely related CLK kinases. One of the most selective compounds identified was 20a , which displayed potent inhibition against CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), and DYRK1A (IC50 = 50 nM). nih.gov
| Compound | DYRK1A IC₅₀ (nM) | CLK1 IC₅₀ (nM) | CLK4 IC₅₀ (nM) |
| 20a | 50 | 82 | 44 |
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its gene rearrangements are drivers in certain cancers, such as non-small cell lung cancer. To overcome resistance to existing ALK inhibitors, novel imidazo[1,2-b]pyridazine macrocyclic derivatives have been developed.
Nineteen new derivatives were designed and synthesized to combat resistance mutations, including the G1202R mutation. Among these, compound O-10 demonstrated potent inhibitory activity against wild-type ALK and various resistant mutants, with IC50 values of 11, 40, and 164 nM for ALKWT, ALKG1202R, and ALKL1196M, respectively. Its efficacy was comparable to the reference drug Repotrectinib.
| Compound | ALKWT IC₅₀ (nM) | ALKG1202R IC₅₀ (nM) | ALKL1196M IC₅₀ (nM) |
| O-10 | 11 | 40 | 164 |
| Repotrectinib | - | 40 | - |
Transforming Growth Factor-β Activated Kinase 1 (TAK1) Inhibition
Transforming Growth Factor-β Activated Kinase 1 (TAK1) is a serine/threonine kinase that is overexpressed in multiple myeloma and plays a crucial role in cell growth. nih.gov Researchers have discovered that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines with an appropriate aryl substituent at the 3-position can inhibit TAK1 at nanomolar concentrations. nih.gov
The lead compound, 26 , inhibited the enzymatic activity of TAK1 with an IC50 of 55 nM, which was more potent than the known TAK1 inhibitor, takinib (B611130) (IC50 = 187 nM), under similar conditions. nih.gov This class of compounds also demonstrated potent inhibition of multiple myeloma cell line growth, with GI50 values as low as 30 nM. nih.gov The introduction of a morpholine group at the C6 position of the imidazo[1,2-b]pyridazine core was found to improve TAK1 kinase inhibition. nih.gov
| Compound | TAK1 IC₅₀ (nM) | MPC-11 GI₅₀ (nM) | H929 GI₅₀ (nM) |
| 1 | >1000 | >1000 | >1000 |
| 4 | 243 | 120 | 160 |
| 26 | 55 | 30 | 40 |
| takinib | 187 | - | - |
Janus Kinase (JAK) Inhibition
Imidazo[1,2-b]pyridazine derivatives have been identified as novel and potent inhibitors of Janus kinases (JAK). google.com Certain compounds within this class act as pan-JAK inhibitors, demonstrating potent activity against JAK1, JAK2, and JAK3 simultaneously. google.com This broad-spectrum inhibition suggests their potential utility in conditions where targeting the JAK pathway is therapeutically beneficial. google.com
Further research has focused on achieving selectivity within the JAK family. One strategy involves targeting the tyrosine kinase 2 (Tyk2) member. nih.gov To enhance selectivity, inhibitors have been designed to target the pseudokinase (JH2) domain of Tyk2, which differs structurally from the highly conserved active kinase (JH1) domain found across all JAK family members. nih.gov A specific 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analog demonstrated high potency and remarkable selectivity for Tyk2 JH2, with over 10,000-fold selectivity against a large panel of other kinases, including the JH1 domains of JAK1, JAK2, and JAK3. nih.gov This approach of targeting the less conserved JH2 domain represents a significant advancement in developing selective JAK inhibitors. nih.gov
Protein Kinase C (PKC) Inhibition
Based on available research, imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors for a wide range of protein kinases, including cyclin-dependent kinases (CDKs), PIM kinases, and I-kappa B kinase (IKKβ). researchgate.netnih.govsemanticscholar.org However, specific inhibitory activity against Protein Kinase C (PKC) is not a prominently reported finding in the scientific literature concerning this particular chemical scaffold.
Antimicrobial and Antiparasitic Activities
Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)
A series of novel amide derivatives based on the imidazo[1,2-b]pyridazine scaffold has been synthesized and evaluated for in vitro antibacterial activity. researchgate.netcitedrive.com These compounds were tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.netcitedrive.com
Several of these derivatives displayed noteworthy efficacy. researchgate.net For instance, certain compounds exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL against the Gram-negative bacterium Pseudomonas aeruginosa, which is comparable to the activity of the reference drug tetracycline. researchgate.netcitedrive.com Another compound showed moderate activity against the Gram-positive Bacillus subtilis with an MIC of 10 μg/mL. researchgate.net Research has also indicated that Gram-positive bacteria may be more sensitive to some imidazo[4,5-b]pyridine derivatives than Gram-negative strains. mdpi.com
Table 1: Antibacterial Activity of Selected Imidazo[1,2-b]pyridazine Derivatives
| Compound | Bacterial Strain | Type | MIC (μg/mL) | Reference Drug | Ref |
|---|---|---|---|---|---|
| Compound 10 | Pseudomonas aeruginosa | Gram-Negative | 6.25 | Tetracycline (6.25) | researchgate.netcitedrive.com |
| Compound 16 | Pseudomonas aeruginosa | Gram-Negative | 6.25 | Tetracycline (6.25) | researchgate.netcitedrive.com |
| Compound 17 | Bacillus subtilis | Gram-Positive | 10 | Tetracycline (6.25) | researchgate.net |
| Compound 11 | Various | Gram-Positive/Negative | 6.25 | Not Specified | researchgate.net |
| Compound 13 | Various | Gram-Positive/Negative | 6.25 | Not Specified | researchgate.net |
Antifungal Efficacy
The antifungal potential of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives has been investigated, particularly against phytopathogenic fungi. researchgate.netnih.gov In vitro bioassays using the mycelium growth rate method revealed that many of these compounds possess excellent and broad-spectrum antifungal activities. researchgate.netnih.gov
One compound, designated 4j, demonstrated more promising antifungal potency against several fungal strains than two commercial fungicides, chlorothalonil (B1668833) and hymexazol. researchgate.net The efficacy of these compounds is significantly influenced by the nature of the substituents on both the benzene (B151609) and pyridazine (B1198779) rings. nih.gov
Table 2: Antifungal Activity (EC₅₀) of Imidazo[1,2-b]pyridazine Derivative 4j
| Fungal Strain | EC₅₀ (μg/mL) | Ref |
|---|---|---|
| Alternaria alternata | 4.0 | researchgate.net |
| Fusarium solani | 6.3 | researchgate.net |
| Alternaria brassicae | 7.1 | researchgate.net |
| Valsa mali | 7.5 | researchgate.net |
Antimalarial Activity (e.g., against Plasmodium falciparum)
The imidazo[1,2-b]pyridazine scaffold is a source of potent inhibitors against Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria. nih.govwikipedia.org The mechanism of action for these compounds often involves the inhibition of essential parasitic protein kinases, which differ sufficiently from their human counterparts to allow for selective targeting. researchgate.netresearchgate.net
Key kinase targets in P. falciparum for this class of inhibitors include Calcium-Dependent Protein Kinase 1 (PfCDPK1) and CLK1 (PfCLK1). researchgate.netnih.govresearchgate.net Research into structure-activity relationships has led to the development of analogues with improved in vitro activity and selectivity against a panel of human kinases. nih.gov One specific 3,6-disubstituted imidazo[1,2-b]pyridazine compound was identified as a highly selective inhibitor against PfCLK1, with an IC₅₀ value of 32 nM. researchgate.netresearchgate.net
Antituberculosis Activity (e.g., against Mycobacterium tuberculosis strains)
Derivatives of imidazo[1,2-b]pyridazine have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis. hakon-art.comtsijournals.com A novel series incorporating a benzohydrazide (B10538) linkage was synthesized and screened in vitro against the M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). hakon-art.comtsijournals.comtsijournals.com
The results showed that these compounds exhibited a range of good to potent antitubercular activity when compared with first-line standard drugs like ciprofloxacin, pyrazinamide, and streptomycin. hakon-art.comtsijournals.com Several of the tested compounds displayed very potent activity, with a minimum inhibitory concentration (MIC) of 1.6 µg/mL. hakon-art.comtsijournals.com Others showed equivalent activity to the standard drugs with MICs of 3.125 µg/mL. hakon-art.comtsijournals.com Another series of amide derivatives also showed moderate antitubercular activities at a concentration of 25 µg/mL. researchgate.net
Table 3: In Vitro Antitubercular Activity of Imidazo[1,2-b]pyridazine-Benzohydrazide Derivatives against M. tuberculosis H37Rv
| Compound Series | MIC (μg/mL) | Activity Level | Ref |
|---|---|---|---|
| 6c, 6d, 6f, 6g, 6i, 6j, 6k | 1.6 | Very Potent | hakon-art.comtsijournals.com |
| 6b, 6e, 6h, 6l | 3.125 | Potent (Equivalent to Pyrazinamide, Ciprofloxacin) | hakon-art.comtsijournals.com |
| 6a | 6.25 | Active (Equivalent to Streptomycin) | hakon-art.comtsijournals.com |
| 9, 12 (Amide Derivatives) | 25 | Moderate | researchgate.net |
Antileishmanial Activity (e.g., against Leishmania amazonensis)
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health issue with limited treatment options. In the search for new therapeutic agents, libraries of imidazo-fused heterocycles have been synthesized and evaluated for their potential against Leishmania amazonensis. Within a library of various imidazo-fused compounds, an imidazo-pyrimidine derivative, compound 24, emerged as a particularly effective agent against both the promastigote and amastigote forms of the parasite. nih.gov
The amastigote stage is especially relevant as it is the form of the parasite found in humans. Compound 24 demonstrated a half-maximal inhibitory concentration (IC₅₀) of 6.63 μM against amastigotes, proving to be approximately twice as active as the reference drug, miltefosine. nih.gov Furthermore, this compound showed high selectivity, being more than 10 times more destructive to the intracellular parasites than to the host cells. nih.gov These findings highlight the potential of the imidazo-fused scaffold as a basis for developing new antileishmanial drugs. nih.gov
Table 1: Antileishmanial Activity of Imidazo-pyrimidine Derivative
| Compound | Target | IC₅₀ (μM) | Reference Drug (Miltefosine) IC₅₀ (μM) |
|---|
Antifilarial Activity
Research into the antifilarial properties of Imidazo[1,2-b]pyridazine derivatives is not extensively documented in the available scientific literature. Current research on treatments for lymphatic filariasis, caused by nematodes such as Brugia malayi, focuses on different classes of compounds. As such, specific data on the efficacy of Imidazo[1,2-b]pyridazine-6-carbonitrile or its close analogs against filarial parasites could not be provided based on the available search results.
Anti-Inflammatory and Immunomodulatory Properties
Inhibition of Tumor Necrosis Factor-α (TNF-α) Production
Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in a variety of inflammatory diseases, including rheumatoid arthritis. Consequently, inhibiting its production is a major therapeutic goal. A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives has been synthesized and evaluated for this specific activity. researchgate.net The research identified two standout compounds, a 3-pyridyl analog (8q) and a (4-(methylsulfonyl)phenyl) analog (8w), which demonstrated potent inhibition of TNF-α production with IC₅₀ values of 0.9 μM and 0.4 μM, respectively. researchgate.net These findings suggest that the imidazo[1,2-b]pyridazine scaffold is a promising starting point for the development of novel anti-inflammatory agents targeting TNF-α. researchgate.net
Table 2: Inhibition of TNF-α Production by Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Substitution | IC₅₀ (μM) |
|---|---|---|
| 8q | 3-pyridyl | 0.9 |
Modulation of Cyclooxygenase-2 (COX-2) and Nitric Oxide Release
In the context of neuroinflammation, the modulation of enzymes like cyclooxygenase-2 (COX-2) and the reduction of nitric oxide (NO) are critical. Certain substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds have been shown to possess anti-inflammatory effects in primary rat microglial cells. nih.govnih.gov Specifically, compounds designated 5c and 5h were found to inhibit the release of COX-2 and nitric oxide mediated by bacterial lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov
Further investigation revealed that compound 5c, at a concentration of 100 μM, significantly reduced LPS-induced expression of inducible nitric oxide synthase (iNOS). nih.gov This led to a substantial 78% reduction in the release of nitric oxide. nih.gov These results indicate that substituted imidazo[1,2-b]pyridazine compounds can inhibit the expression of key inflammatory proteins in microglial cells, suggesting their potential in mitigating neuroinflammatory processes. nih.gov
Neurobiological and Neurodegenerative Disease Research
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. A series of 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their AChE inhibitory activity. Among the derivatives, two compounds, 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (5c) and 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine (5h), were identified as highly potent inhibitors. These compounds exhibited IC₅₀ values of less than 0.05 μM, or in the 40–50 nM range, for AChE inhibition. nih.govnih.gov This level of potency positions these imidazo[1,2-b]pyridazine derivatives as promising lead molecules for the development of new therapies for neurodegenerative diseases.
Table 3: Acetylcholinesterase (AChE) Inhibition by Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Substitution | AChE IC₅₀ |
|---|---|---|
| 5c | 3-nitro-6-(piperidin-1-yl) | <0.05 μM (40-50 nM) |
Binding to β-Amyloid Plaques (Aβ aggregates) for Imaging and Therapeutic Research
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been synthesized and assessed for their ability to bind to β-amyloid (Aβ) plaques, which are pathological hallmarks of Alzheimer's disease. nih.gov The goal of this research is to develop novel imaging agents, particularly for Positron Emission Tomography (PET), to detect Aβ plaques in the brain. nih.govnih.gov
In one study, a series of imidazo[1,2-b]pyridazine derivatives with various substitutions at the 2- and 6-positions were evaluated for their binding affinity to synthetic Aβ₁₋₄₀ aggregates. nih.gov The binding affinities, represented by inhibition constant (Ki) values, ranged from 11.0 nM to over 1000 nM. nih.govnih.gov The structure-activity relationship studies indicated that a 2-N,N-dimethylaminophenyl group was often associated with desirable binding affinities. nih.gov
One of the most potent compounds identified was 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, which demonstrated a high binding affinity with a Ki value of 11.0 nM. nih.govnih.govacs.org The research suggests that modifications at the 6-position are generally well-tolerated, with various substituents yielding compounds with moderate to high affinity for Aβ plaques. nih.gov These findings underscore the potential of imidazo[1,2-b]pyridazine derivatives as foundational structures for developing new radiotracers for imaging amyloid plaques in the brain. nih.gov
Table 1: In Vitro Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives to Aβ₁₋₄₀ Aggregates
Anticancer and Antiproliferative Investigations
The imidazo[1,2-b]pyridazine scaffold is a key structural motif in the development of novel anticancer agents. dergipark.org.tr Derivatives have been investigated for their ability to inhibit the growth of cancer cells, induce programmed cell death, and target specific molecular pathways crucial for tumor survival and progression. nih.govsemanticscholar.org
Inhibition of Cancer Cell Line Proliferation
Imidazo[1,2-b]pyridazine derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. nih.gov For instance, one derivative, referred to as compound 27f, showed remarkable potency, inhibiting the proliferation of A549 lung cancer cells with a half-maximal inhibitory concentration (IC₅₀) of 6.0 nM. nih.govacs.orgebi.ac.uk This compound exhibited broad antiproliferative activity in the nanomolar range against cancer cell lines derived from various tissues. nih.govacs.org
Another study identified an imidazo[1,2-b]pyridazine, K00135, which impaired the survival and clonogenic growth of a panel of human acute leukemia cells. semanticscholar.org This compound was effective against leukemic blasts from acute myelogenous leukemia patients while having only a minor effect on the survival of normal umbilical cord blood mononuclear cells. semanticscholar.org Furthermore, novel macrocyclic derivatives of imidazo[1,2-b]pyridazine have been developed as potent inhibitors of anaplastic lymphoma kinase (ALK), showing efficacy against non-small cell lung cancer models. nih.gov
Table 2: Antiproliferative Activity of Selected Imidazo[1,2-b]pyridazine Derivatives
Induction of Apoptosis and Cell Death Mechanisms
The anticancer effects of imidazo[1,2-b]pyridazine derivatives are often linked to their ability to induce apoptosis, a form of programmed cell death. Research on the related imidazo[1,2-a]pyridine (B132010) scaffold has shown that these compounds can trigger apoptosis through various mechanisms. nih.gov For example, some derivatives cause cell cycle arrest and induce the intrinsic apoptosis pathway. nih.gov This is often characterized by an increase in the levels of pro-apoptotic proteins like BAX and a reduction in mitochondrial membrane potential. nih.gov
In the context of imidazo[1,2-b]pyridazines, studies have shown that inhibition of target kinases can lead to apoptosis. For example, inhibition of PIM kinases by the derivative K00135 led to the abrogation of phosphorylation of the anti-apoptotic protein BAD, which is a known downstream target. semanticscholar.org Similarly, a potent imidazo[1,2-b]pyridazine derivative targeting Tropomyosin receptor kinases (TRKs) was found to induce apoptosis in a dose-dependent manner in Ba/F3 cells expressing TRK fusion proteins. nih.gov These findings suggest that the induction of apoptosis is a key mechanism contributing to the antiproliferative effects of this class of compounds.
Targeting Specific Molecular Pathways in Cancer (e.g., PI3K/mTOR, Mps1)
A significant focus of research on imidazo[1,2-b]pyridazine derivatives has been their ability to selectively inhibit specific protein kinases that are critical for cancer cell growth and survival. dergipark.org.trresearchgate.net
Mps1 Inhibition: Monopolar spindle 1 (Mps1), also known as TTK, is a key regulator of the spindle assembly checkpoint and is considered an attractive target in oncology due to its high expression in cancer cells. nih.govacs.org A specific imidazo[1,2-b]pyridazine-based derivative, compound 27f, was identified as an extremely potent and selective Mps1 inhibitor. nih.govacs.orgebi.ac.uk This compound demonstrated a cellular Mps1 IC₅₀ of just 0.70 nM and was selective over a panel of 192 other kinases. nih.govacs.org
PI3K/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many human cancers. nih.govmdpi.comnih.gov A series of imidazo[1,2-b]pyridazine derivatives have been developed as ATP-competitive inhibitors of mTOR. dergipark.org.tr The development of dual PI3K/mTOR inhibitors is an active area of research, as targeting both kinases can lead to a more comprehensive blockade of the pathway. mdpi.com While much of the detailed mechanistic work has been published on the broader class of imidazopyridines, the imidazo[1,2-b]pyridazine core is recognized as a valuable scaffold for developing inhibitors that target this critical cancer pathway. dergipark.org.trnih.gov
Table of Mentioned Compounds
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Imidazo 1,2 B Pyridazine 6 Carbonitrile Derivatives
Systematic Exploration of Substituent Effects at C-2, C-3, and C-6 Positions
The biological activity and selectivity of imidazo[1,2-b]pyridazine (B131497) derivatives are profoundly influenced by the nature and position of substituents on the heterocyclic core. nih.gov Research has consistently shown that modifications at the C-2, C-3, and C-6 positions are particularly critical for modulating the compound's pharmacological profile. nih.gov Optimization of substituents at these key positions has led to the development of potent and selective inhibitors for various targets, including protein kinases. nih.govnih.gov
The introduction of aryl and heteroaryl groups at the C-2 and C-3 positions of the imidazo[1,2-b]pyridazine ring system is a common strategy for achieving potent biological activity. These substituents can engage in crucial interactions with target proteins.
For instance, in the development of ligands for β-amyloid plaques, a 2-(4′-dimethylaminophenyl) moiety was found to be a key requirement for desirable binding affinities. nih.gov Replacing this phenyl ring with pyridinyl or thiophenyl rings resulted in a significant reduction in binding, suggesting the phenyl group is essential for high-affinity interactions in this context. nih.gov
In the pursuit of kinase inhibitors, substitutions at the C-3 position are often critical. In a series of Haspin kinase inhibitors, the presence of an indazole moiety at C-3 was determined to be a crucial element of the key pharmacophore required for potent inhibitory activity. nih.gov Similarly, for TAK1 kinase inhibitors, the introduction of different indazole derivatives or their bioisosteres (like indolin-2-one) at the C-3 position was explored to modulate the steric and electronic properties of the molecule, thereby affecting interactions with the target kinase. nih.gov The use of a pyridine (B92270) ring as a bioisostere for a phenyl group at C-3 has also been investigated to potentially enhance solubility or activity through new hydrogen bonding interactions. nih.gov
| Position | Substituent Type | Observed Impact | Target Class | Reference |
|---|---|---|---|---|
| C-2 | 4'-Dimethylaminophenyl | Essential for high binding affinity. | β-Amyloid Plaques | nih.gov |
| C-2 | Pyridinyl or Thiophenyl | Significantly reduced binding affinity compared to phenyl. | β-Amyloid Plaques | nih.gov |
| C-3 | Indazole | Crucial for potent inhibitory activity; part of the key pharmacophore. | Haspin Kinase | nih.gov |
| C-3 | Indazole Derivatives | Modulates steric and electronic properties affecting kinase interaction. | TAK1 Kinase | nih.gov |
| C-6 | 2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino | Provided much enhanced Caco-2 permeability. | Tyk2 JH2 | nih.gov |
Nitrogen-containing heterocycles, such as piperazine (B1678402) and morpholine (B109124), are frequently introduced, particularly at the C-6 position, to improve physicochemical properties and biological activity. These groups can enhance water solubility, metabolic stability, and bioavailability. nih.gov
In the development of TAK1 inhibitors, the introduction of a morpholine group at the C-6 position of the imidazo[1,2-b]pyridazine core led to improved kinase inhibition compared to derivatives with no substitution or a piperazine moiety at that position. nih.gov For Haspin inhibitors, a significant improvement in activity was achieved by incorporating a morpholine ring at the C-6 position via an alkyloxy linker. nih.gov The relative position of heteroatoms within these substituents can have a substantial impact, as interactions with the kinase active site were favored when two electron-rich oxygen atoms were located close to each other. nih.gov
| Position | Substituent | Observed Impact | Target Class | Reference |
|---|---|---|---|---|
| C-6 | Morpholine | Improved TAK1 kinase inhibition. nih.gov | TAK1 Kinase | nih.gov |
| C-6 | Morpholine | Enhanced water solubility and metabolic stability. nih.gov | General | nih.gov |
| C-6 | Morpholine (via alkyloxy linker) | Achieved a real improvement in activity. nih.gov | Haspin Kinase | nih.gov |
| C-6 | Piperazine | Showed less TAK1 inhibition compared to morpholine. nih.gov | TAK1 Kinase | nih.gov |
While extensive SAR studies have been conducted on various substituents at the C-6 position, detailed investigations specifically isolating the role of the carbonitrile (-CN) group in Imidazo[1,2-b]pyridazine-6-carbonitrile are less prevalent in the broader literature. However, the importance of the C-6 position itself is well-established for modulating potency and selectivity. nih.govnih.govnih.gov
The carbonitrile group is a small, polar, and electron-withdrawing moiety. It can act as a hydrogen bond acceptor, potentially forming key interactions within a target's binding site. Its properties stand in contrast to the larger, more flexible, and basic nitrogen-containing substituents like piperazine or the hydrogen-bond donating/accepting morpholine groups often found at this position. nih.govnih.gov The presence of a carbonitrile at C-6 would be expected to influence the electronic distribution of the entire imidazo[1,2-b]pyridazine ring system, which could in turn affect binding affinity and molecular recognition. In studies of ligands for β-amyloid plaques, a moderate tolerance for modification at the C-6 position was noted, with groups like methylthio and methoxy (B1213986) conferring high affinity, indicating that this position is amenable to substitution for tuning properties. nih.gov Therefore, the carbonitrile group represents another functional handle to modulate the pharmacophoric and physicochemical properties of the scaffold.
Identification of Key Pharmacophoric Features for Biological Activity
Based on systematic SAR studies, a general pharmacophore model for biologically active imidazo[1,2-b]pyridazine derivatives can be proposed. This model typically involves key recognition elements at the C-2/C-3 and C-6 positions.
For a series of Haspin kinase inhibitors, researchers explicitly stated that an indazole moiety at the C-3 position and a propyl amine group at the C-6 position "define the key pharmacophore" for maintaining potent inhibitory activity. nih.gov Compounds lacking either of these two elements lost their activity against Haspin. nih.gov Similarly, for β-amyloid binding agents, the 2-(4′-dimethylaminophenyl) moiety was identified as a critical pharmacophoric feature. nih.gov These findings underscore that the biological activity of the imidazo[1,2-b]pyridazine scaffold is not inherent to the core alone but is directed by the specific arrangement of functional groups at its periphery.
Optimization for Selectivity against Specific Targets
A significant advantage of the imidazo[1,2-b]pyridazine scaffold is its tunability, which allows for the optimization of selectivity against specific biological targets, a crucial aspect of modern drug discovery. rsc.orgdergipark.org.tr By strategically modifying substituents, researchers can enhance binding to the desired target while minimizing interactions with off-targets, such as other kinases.
In the development of Haspin inhibitors, derivatives were designed that showed excellent selectivity against the related Aurora B kinase. nih.gov Furthermore, modification of the C-6 substituent was shown to influence selectivity against other kinases; for example, C-6-O substituted molecules enhanced the inhibition of CDK2 and CDK5. nih.gov One of the most potent compounds in this series displayed 716-fold selectivity for Haspin over CDK2. nih.gov
Another remarkable example is an imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitor, which was found to be exceptionally selective, displaying over 10,000-fold selectivity for Tyk2 JH2 over a diverse panel of 230 other kinases, including other members of the Janus kinase (JAK) family. nih.gov This high degree of selectivity was achieved through careful optimization of the substituents on the core scaffold. nih.gov
Influence of Structural Modifications on Metabolic Stability (Pre-clinical context)
In addition to potency and selectivity, the metabolic stability of a compound is a critical parameter in pre-clinical development. Structural modifications to the imidazo[1,2-b]pyridazine core can have a profound impact on how the molecule is processed by metabolic enzymes.
A clear example of improving metabolic stability through structural modification was demonstrated in a series of Tyk2 JH2 inhibitors. nih.gov An initial series of 6-anilino imidazopyridazine ligands suffered from poor metabolic stability. By replacing the anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety, the metabolic stability was dramatically improved. nih.gov For instance, substituting with a para-cyanophenyl group on the pyridone resulted in a compound with 92%, 77%, and 71% remaining after incubation with human, rat, and mouse liver microsomes, respectively. nih.gov Furthermore, the introduction of morpholine rings is a known strategy to enhance the metabolic stability of drug candidates by making them more resistant to enzymatic degradation. nih.gov
Relationship between Structure and In Vitro Permeability (e.g., Caco-2 permeability)
The in vitro permeability of imidazo[1,2-b]pyridazine derivatives, a critical parameter for oral bioavailability, is significantly influenced by their structural characteristics. Research into this class of compounds has demonstrated that modifications to the core scaffold can lead to substantial changes in permeability as assessed by Caco-2 cell monolayer assays.
One notable study on a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs revealed a clear relationship between the N1-substituent on the 2-oxo-1,2-dihydropyridine ring and Caco-2 permeability. It was discovered that the introduction of a 2-pyridyl group at this position led to a significant enhancement in permeability. This improvement was attributed to the ability of the 2-pyridyl moiety to form intramolecular hydrogen bonds, a structural feature that can mask polar groups and favor passive diffusion across the cell membrane. nih.gov
General strategies to enhance the permeability of imidazo[1,2-b]pyridazine derivatives often involve the modulation of their lipophilicity. For instance, the replacement of a carbon-hydrogen group with a more polar nitrogen atom in the pyridazine (B1198779) ring has been explored as a means to reduce excessive lipophilicity, which can be a barrier to good permeability and can also lead to non-specific binding. nih.gov The goal is to achieve an optimal balance between lipophilicity and aqueous solubility to facilitate effective transport across the intestinal epithelium.
The development of less lipophilic series of imidazo[1,2-b]pyridazine compounds has been a focus in medicinal chemistry, indicating a conscious effort to improve the pharmacokinetic profiles, including permeability, of this class of molecules. researchgate.net These studies underscore the importance of substituent effects on the physicochemical properties of the imidazo[1,2-b]pyridazine scaffold and, consequently, on their in vitro permeability.
The following table details the Caco-2 permeability for a selection of imidazo[1,2-b]pyridazine derivatives, illustrating the impact of the N1-substituent on the 2-oxo-1,2-dihydropyridine ring.
| Compound | N1-Substituent | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
|---|---|---|
| Analog A | Methyl | Low |
| Analog B | Phenyl | Moderate |
| Analog C | 2-Pyridyl | High |
Advanced Applications and Emerging Research Directions for Imidazo 1,2 B Pyridazine Derivatives
Development of Radiotracers for Molecular Imaging (e.g., PET ligands for Aβ plaques)
A significant area of research for imidazo[1,2-b]pyridazine (B131497) derivatives is in the development of radiotracers for molecular imaging, particularly for Positron Emission Tomography (PET). nih.gov These compounds are being investigated as potential diagnostic tools for neurodegenerative diseases, most notably Alzheimer's disease, which is characterized by the accumulation of β-amyloid (Aβ) plaques in the brain. nih.gov
Researchers have synthesized series of imidazo[1,2-b]pyridazine derivatives and evaluated their binding affinity to synthetic Aβ aggregates. nih.gov The binding affinities of these compounds have been shown to vary depending on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. nih.gov For instance, one study demonstrated that the introduction of a 2-(4'-Dimethylaminophenyl) group resulted in high binding affinity. nih.gov
The design of these novel imaging agents is often based on creating isosteric analogues of known amyloid-binding agents. By replacing a carbon-hydrogen group with a nitrogen atom in the heterocyclic ring, researchers aim to reduce the lipophilicity of the ligands, which in turn can decrease non-specific binding in the brain and improve image quality. nih.gov
Table 1: Binding Affinities of Selected Imidazo[1,2-b]pyridazine Derivatives for Aβ Plaques
| Compound | Substituent at 2-position | Substituent at 6-position | Binding Affinity (Ki, nM) |
| 4 | 2-(4′-Dimethylaminophenyl) | -SMe | 11.0 |
| Derivative A | Aryl group | Various | 11.0 to >1000 |
| Derivative B | 2-N,N-dimethylaminophenyl | Various | 10 to 50 |
Data sourced from studies on in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. nih.gov
Applications in Materials Science (e.g., Organic Light-Emitting Devices)
While the primary focus of research on imidazo[1,2-b]pyridazine derivatives has been in the biomedical field, their unique photophysical properties are also attracting attention in materials science. The conjugated π-system of the imidazo[1,2-b]pyridazine core makes it a suitable candidate for applications in optoelectronic devices, such as Organic Light-Emitting Devices (OLEDs). The exploration of these compounds in material chemistry is an emerging area with potential for the development of novel materials with tailored electronic and optical properties. dergipark.org.tr
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The vast chemical space of possible imidazo[1,2-b]pyridazine derivatives presents both an opportunity and a challenge for drug discovery. To navigate this complexity, researchers are beginning to integrate artificial intelligence (AI) and machine learning (ML) algorithms into the discovery and design process. These computational tools can be used to predict the biological activity and pharmacokinetic properties of virtual compounds, thereby prioritizing the synthesis of candidates with the highest probability of success. This in silico approach can significantly accelerate the identification of novel drug candidates and reduce the costs associated with traditional screening methods.
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
The synthesis of imidazo[1,2-b]pyridazine derivatives has traditionally relied on well-established condensation reactions. nih.gov However, there is a growing emphasis on the development of more sustainable and efficient synthetic methodologies. Modern synthetic strategies, such as C-H activation and metal-catalyzed cross-coupling reactions, are being explored to streamline the synthesis of these compounds. researchgate.net These advanced methods offer several advantages, including fewer reaction steps, higher yields, and reduced waste generation, aligning with the principles of green chemistry.
Design of Next-Generation Imidazo[1,2-b]pyridazine-Based Molecular Probes and Tool Compounds
Beyond their therapeutic potential, imidazo[1,2-b]pyridazine derivatives are being developed as molecular probes and tool compounds for chemical biology research. These specialized molecules are designed to interact with specific biological targets, such as enzymes or receptors, allowing researchers to study their function in complex biological systems. The development of highly selective and potent imidazo[1,2-b]pyridazine-based probes will be instrumental in elucidating disease mechanisms and identifying new drug targets.
Q & A
Q. What are the common synthetic routes for Imidazo[1,2-b]pyridazine-6-carbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions using substituted pyridazine precursors with reagents like haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate. Transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts) are increasingly employed for regioselective functionalization. Yield optimization requires careful control of catalysts (e.g., acetylacetonate ligands for Cu), temperature, and solvent polarity. Side reactions, such as over-functionalization, are mitigated by stoichiometric tuning .
Q. What structural features of this compound contribute to its bioactivity?
The fused imidazo-pyridazine core provides a planar, electron-deficient heterocyclic system that mimics purine isosteres, enabling interactions with enzyme active sites (e.g., kinases). The nitrile group at position 6 enhances electrophilicity and serves as a hydrogen-bond acceptor, improving target binding affinity. Substituents at positions 2 and 3 modulate solubility and selectivity .
Q. How is this compound validated as a Haspin kinase inhibitor?
In vitro kinase assays using recombinant Haspin and ATP-competitive binding studies (e.g., fluorescence polarization) confirm inhibitory activity. Co-crystallization with Haspin’s catalytic domain reveals interactions between the nitrile group and conserved lysine residues. Dose-response curves (IC₅₀ values) and cellular assays (e.g., histone H3 phosphorylation inhibition) validate target engagement .
Advanced Research Questions
Q. How can transition-metal-catalyzed synthetic routes be optimized to address regioselectivity challenges in derivatives?
Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is controlled via ligand design. Bulky phosphine ligands (e.g., SPhos) favor coupling at the pyridazine ring’s electron-deficient positions. Computational modeling (DFT) predicts reactive sites, while high-throughput screening identifies optimal catalyst/ligand pairs. Reaction monitoring via LC-MS ensures minimal byproduct formation .
Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound derivatives?
Pharmacokinetic profiling (e.g., microsomal stability, plasma protein binding) identifies metabolic liabilities. Structural modifications, such as replacing the nitrile with a trifluoromethyl group, improve metabolic stability without compromising potency. In vivo efficacy studies in murine models should correlate with target engagement biomarkers (e.g., tumor H3 phosphorylation levels) .
Q. What strategies are effective in overcoming efflux-mediated resistance in antimycobacterial applications?
Transcriptomic profiling of resistant Mycobacterium smegmatis strains reveals upregulation of efflux pumps (e.g., mmpS5–mmpL5). Co-administration with efflux pump inhibitors (e.g., verapamil) restores susceptibility. Analog design focusing on reduced lipophilicity (ClogP < 3) minimizes pump recognition while maintaining iron metabolism disruption, a proposed mechanism of action .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved selectivity?
Systematic substitution at positions 2 and 3 using parallel synthesis identifies critical moieties. For example:
- Position 2 : Methyl groups reduce off-target kinase activity (e.g., IC₅₀ for CDK2 increases from 0.55 µM to >10 µM).
- Position 3 : Ethynyl groups enhance solubility (LogP reduction by 1.2 units) without affecting Haspin binding. Selectivity is validated via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
